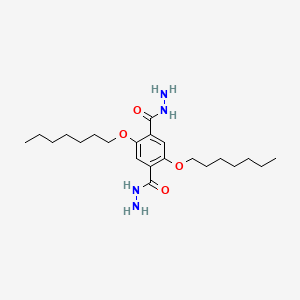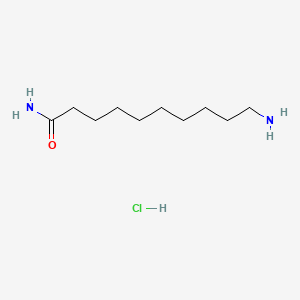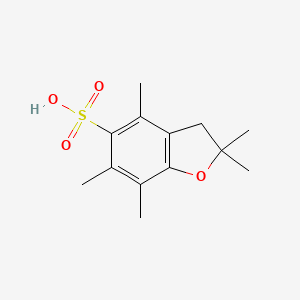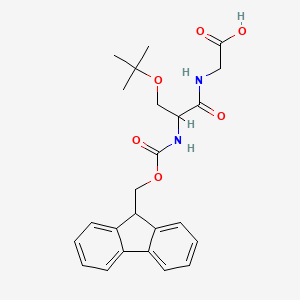
2,5-Bis(heptyloxy)terephthalohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(heptyloxy)terephthalohydrazide is an organic compound with the molecular formula C22H38N4O4 and a molecular weight of 422.56 g/mol It is characterized by its two heptyloxy groups attached to a terephthalohydrazide core
Métodos De Preparación
The synthesis of 2,5-Bis(heptyloxy)terephthalohydrazide typically involves the reaction of terephthalohydrazide with heptyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution reaction. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2,5-Bis(heptyloxy)terephthalohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide groups into amines.
Substitution: The heptyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Bis(heptyloxy)terephthalohydrazide has several scientific research applications:
Materials Science: It is used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its ability to form stable linkages.
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(heptyloxy)terephthalohydrazide involves its ability to form stable covalent bonds with other molecules. The hydrazide groups can react with aldehydes and ketones to form hydrazones, which are useful in various chemical and biological applications. The heptyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility in organic solvents .
Comparación Con Compuestos Similares
2,5-Bis(heptyloxy)terephthalohydrazide can be compared with similar compounds such as:
2,5-Bis(allyloxy)terephthalohydrazide: This compound has allyloxy groups instead of heptyloxy groups, which can lead to different reactivity and applications.
2,5-Bis(3-hydroxypropoxy)terephthalohydrazide: This compound contains hydroxypropoxy groups, which can introduce additional hydrogen bonding interactions.
The uniqueness of this compound lies in its specific hydrophobic interactions and its ability to form stable covalent bonds, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C22H38N4O4 |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
2,5-diheptoxybenzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C22H38N4O4/c1-3-5-7-9-11-13-29-19-15-18(22(28)26-24)20(16-17(19)21(27)25-23)30-14-12-10-8-6-4-2/h15-16H,3-14,23-24H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
NHNYMZQPVRBWSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCCCC)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)
![(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid](/img/structure/B12500108.png)
![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B12500111.png)
methanone](/img/structure/B12500115.png)
![N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12500117.png)

![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12500137.png)
![5-(3-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500142.png)

![Ethyl 5-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500156.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate](/img/structure/B12500163.png)
![Methyl 5-({4-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500166.png)
![ethyl 2-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12500172.png)

